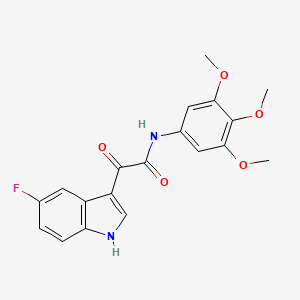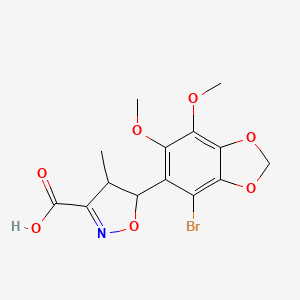![molecular formula C26H21N5O2S2 B11490372 3-({[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B11490372.png)
3-({[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating member of the 1,3,4-thiadiazole family. Its chemical structure combines a 1,3,4-thiadiazole core with aromatic moieties, making it an intriguing candidate for various applications. Let’s explore further!
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps
-
Starting Materials:
N-(4-nitrophenyl)acetohydrazonoyl bromide: and serve as the key starting materials.
-
Intermediate Formation:
- The reaction of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide yields 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .
-
1,3,4-Thiadiazole Formation:
- The targeted 1,3,4-thiadiazolyl derivatives are prepared by reacting the above hydrazine derivatives with hydrazonoyl chloride derivatives.
- Another route involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol, yielding the corresponding 1,3,4-thiadiazole derivatives.
Industrial Production:
While industrial-scale production methods may vary, the synthetic routes mentioned above provide a foundation for large-scale synthesis.
Chemical Reactions Analysis
This compound can undergo various reactions:
- Reagents like hydrazonoyl chlorides , methyl hydrazinecarbodithioate , and hydrazinecarbothioamide play crucial roles.
- Major products include the 1,3,4-thiadiazole derivatives formed during these reactions.
Oxidation, Reduction, and Substitution Reactions: are common.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Investigated for its reactivity and potential applications in materials science.
Biology and Medicine:
- Studied for its biological activities (e.g., antimicrobial, antitumor).
- May interact with specific molecular targets.
Industry:
- Potential applications in pharmaceuticals, agrochemicals, and other industries.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with cellular components or signaling pathways.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, this compound’s unique structure sets it apart. Researchers often compare it to related 1,3,4-thiadiazoles.
Properties
Molecular Formula |
C26H21N5O2S2 |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-4-[[4-phenyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazole |
InChI |
InChI=1S/C26H21N5O2S2/c32-31(33)23-14-12-20(13-15-23)25-27-21(17-34-25)18-35-26-29-28-24(16-11-19-7-3-1-4-8-19)30(26)22-9-5-2-6-10-22/h1-10,12-15,17H,11,16,18H2 |
InChI Key |
TZYMMVLVVUWCFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(N2C3=CC=CC=C3)SCC4=CSC(=N4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B11490290.png)
![({5-[(5-amino-1H-tetrazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B11490298.png)
![4-nitro-N-[2-(pyridin-4-yl)ethyl]benzamide](/img/structure/B11490302.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide](/img/structure/B11490306.png)
![2-[(4-tert-butylphenoxy)methyl]-1-(2,4-dichlorobenzyl)-1H-benzimidazole](/img/structure/B11490318.png)
![methyl 4-{[({3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]methyl}benzoate](/img/structure/B11490319.png)
![N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-phenylpropanamide](/img/structure/B11490324.png)

![N-(3-methylpent-1-yn-3-yl)-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11490334.png)
![4-(2-chloro-6-fluorophenyl)-1-(3-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11490338.png)
![Propanoic acid, 3,3,3-trifluoro-2-[[[(5-methyl-3-isoxazolyl)amino]carbonyl]amino]-2-(2,2,2-trifluoroethoxy)-, ethyl ester](/img/structure/B11490342.png)

![3-(4-Fluorophenyl)-7-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11490376.png)
![2,6-difluoro-N-({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}carbamoyl)benzamide](/img/structure/B11490377.png)
